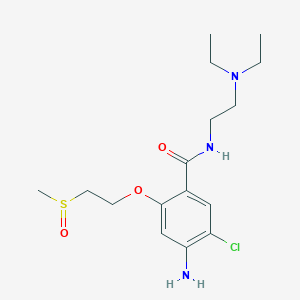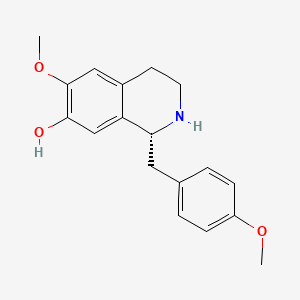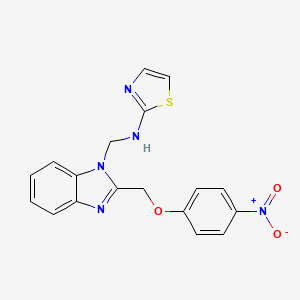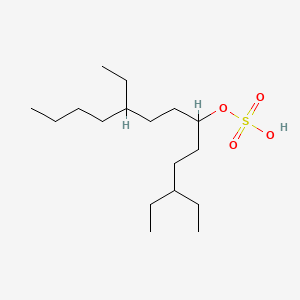
4-Ethyl-1-(3-ethylpentyl)-1-octyl sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-1-(3-ethylpentyl)-1-octyl sulfate is an organic compound that belongs to the class of sulfates. Sulfates are salts or esters of sulfuric acid containing the anion SO₄²⁻. This compound is characterized by its long carbon chain and the presence of sulfate groups, which impart unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-1-(3-ethylpentyl)-1-octyl sulfate typically involves the reaction of alcohols with sulfur trioxide or chlorosulfuric acid. The general reaction can be represented as follows: [ \text{R-OH} + \text{SO}_3 \rightarrow \text{R-OSO}_3H ] where R represents the organic group. The reaction is usually carried out under controlled conditions to ensure the formation of the desired sulfate ester.
Industrial Production Methods
In industrial settings, the production of sulfates like this compound often involves continuous processes where alcohols are reacted with sulfur trioxide in a reactor. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then purified through distillation or other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethyl-1-(3-ethylpentyl)-1-octyl sulfate can undergo various chemical reactions, including:
Oxidation: The sulfate group can be oxidized to form sulfonates.
Reduction: Reduction reactions can convert the sulfate group back to alcohols.
Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) can be used to substitute the sulfate group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonates, while reduction can regenerate the original alcohols.
Wissenschaftliche Forschungsanwendungen
4-Ethyl-1-(3-ethylpentyl)-1-octyl sulfate has various applications in scientific research:
Chemistry: It is used as a surfactant in chemical reactions to enhance solubility and reaction rates.
Biology: In biological studies, it can be used to study the effects of sulfates on cellular processes.
Industry: It is used in the formulation of detergents and cleaning agents due to its surfactant properties.
Wirkmechanismus
The mechanism by which 4-Ethyl-1-(3-ethylpentyl)-1-octyl sulfate exerts its effects involves its interaction with molecular targets such as proteins and lipids. The sulfate group can form hydrogen bonds and ionic interactions with these targets, leading to changes in their structure and function. This can affect various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium dodecyl sulfate (SDS): A widely used surfactant with similar properties.
Ammonium lauryl sulfate (ALS): Another surfactant used in personal care products.
Sodium laureth sulfate (SLES): A surfactant with ethoxylated groups for enhanced solubility.
Uniqueness
4-Ethyl-1-(3-ethylpentyl)-1-octyl sulfate is unique due to its specific carbon chain length and branching, which can impart distinct physical and chemical properties compared to other sulfates. This uniqueness can be leveraged in specialized applications where specific surfactant properties are required.
Eigenschaften
CAS-Nummer |
141-71-9 |
|---|---|
Molekularformel |
C17H36O4S |
Molekulargewicht |
336.5 g/mol |
IUPAC-Name |
3,9-diethyltridecan-6-yl hydrogen sulfate |
InChI |
InChI=1S/C17H36O4S/c1-5-9-10-16(8-4)12-14-17(21-22(18,19)20)13-11-15(6-2)7-3/h15-17H,5-14H2,1-4H3,(H,18,19,20) |
InChI-Schlüssel |
MSYSDQBIFATOQW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)CCC(CCC(CC)CC)OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



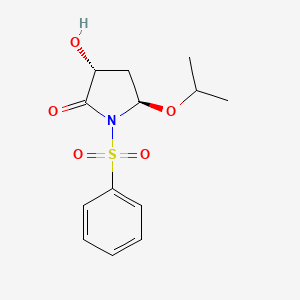
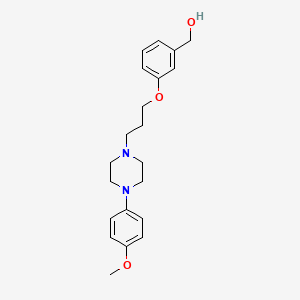

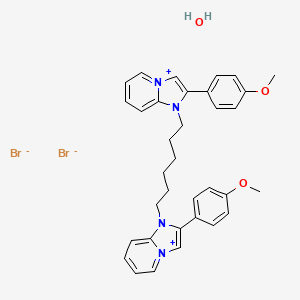
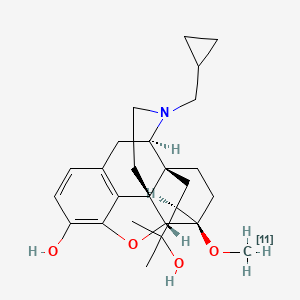
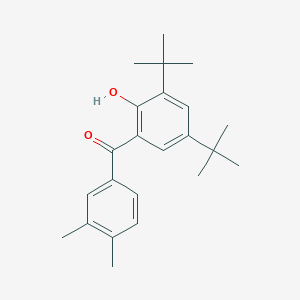
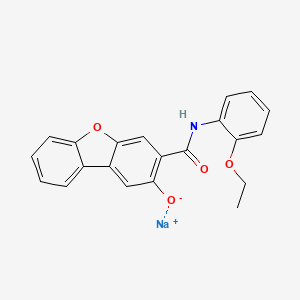
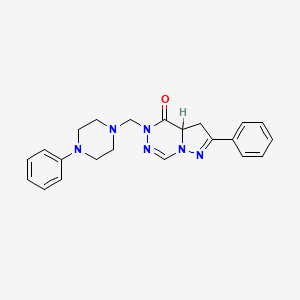
![(6R,7R)-7-[[(2R)-2-amino-2-(1,3-benzodioxol-5-yl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12763837.png)
